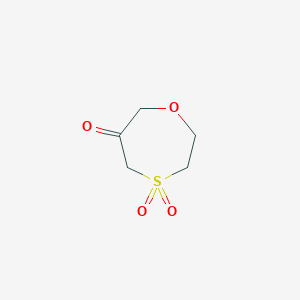
1,4-Oxathiepan-6-one4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxathiepan-6-one 4,4-dioxide is an organic compound with the molecular formula C(_5)H(_8)O(_4)S It is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxathiepan-6-one 4,4-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,4-oxathiepan-6-one using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of 1,4-oxathiepan-6-one 4,4-dioxide may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced oxidation techniques and catalysts can optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxathiepan-6-one 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxathiepan derivatives.
Scientific Research Applications
1,4-Oxathiepan-6-one 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-oxathiepan-6-one 4,4-dioxide involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,4-Oxathiepan-6-one 4,4-dioxide can be compared with other similar compounds, such as:
1,4-Oxathiepan-6-one: Lacks the dioxide functionality, leading to different reactivity and applications.
1,4-Thioxane: Contains sulfur but lacks the oxygen atoms, resulting in distinct chemical properties.
1,4-Dioxane: Contains two oxygen atoms but no sulfur, making it chemically different from oxathiepan derivatives.
The uniqueness of 1,4-oxathiepan-6-one 4,4-dioxide lies in its combination of sulfur and oxygen atoms within a single ring structure, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C5H8O4S |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4,4-dioxo-1,4-oxathiepan-6-one |
InChI |
InChI=1S/C5H8O4S/c6-5-3-9-1-2-10(7,8)4-5/h1-4H2 |
InChI Key |
YWFWLIDOGYVNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(=O)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


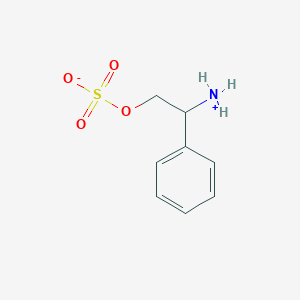
![(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13011378.png)
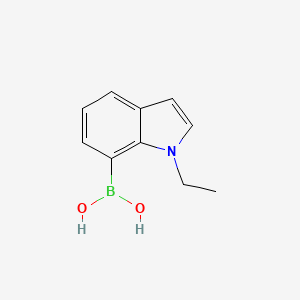
![7,12A-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine](/img/structure/B13011398.png)
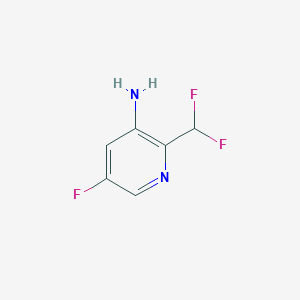

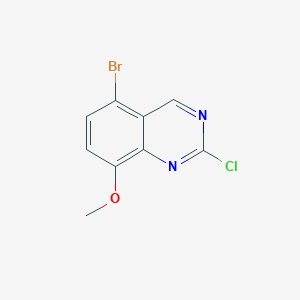
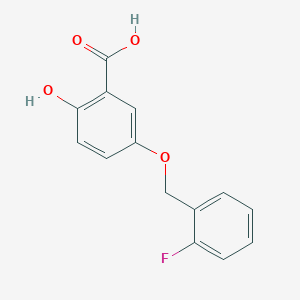
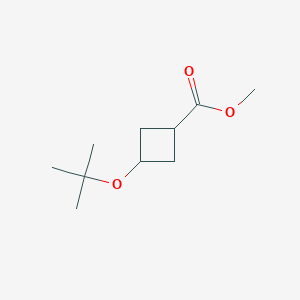

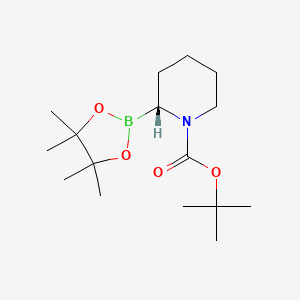

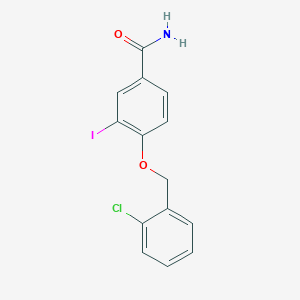
![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
